molecular formula C14H20O2 B7862284 6-(3,4-Dimethylphenoxy)hexan-2-one

6-(3,4-Dimethylphenoxy)hexan-2-one

Cat. No.: B7862284
M. Wt: 220.31 g/mol
InChI Key: JTTWWYYHDQCIOF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenoxy)hexan-2-one is a ketone derivative featuring a hexan-2-one backbone substituted with a 3,4-dimethylphenoxy group at the sixth carbon. This structural motif combines the lipophilic nature of the alkyl chain with the aromatic and electron-donating properties of the dimethylphenoxy moiety. The compound’s ketone group and aryl ether linkage make it relevant for studying physicochemical properties such as solubility, reactivity, and partitioning behavior, as evidenced by studies on similar ketones like hexan-2-one and octan-2-one .

Properties

IUPAC Name

6-(3,4-dimethylphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-8-14(10-12(11)2)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTWWYYHDQCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Variations

  • 6-(2,4-Dimethylphenoxy)hexan-2-one: This positional isomer differs in the placement of methyl groups on the phenoxy ring (2,4- vs. 3,4-dimethyl). Such variations influence electronic effects (e.g., steric hindrance, resonance stabilization) and may alter reactivity or binding interactions.
  • 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione: A structurally distinct analog from a patent () combines a piperidine ring and pyrimidine-dione core. While the phenoxy substituent (2,3-dimethyl) is similar, the inclusion of heterocycles and polar functional groups suggests divergent applications, such as anti-mycobacterial activity .

Core Structure Modifications

  • Hexan-2-one and Octan-2-one : These simpler ketones lack the aryl ether substituent but provide insights into the impact of chain length on properties. Hexan-2-one has an estimated EACN (Equivalent Alkane Carbon Number) of –3.5, comparable to octan-2-one (–3.4), indicating that chain elongation minimally affects polarity in this series .
  • Triaziflam: A pesticide with a triazine core and 3,5-dimethylphenoxy group (). Despite differing core structures, the dimethylphenoxy moiety highlights the role of aryl substituents in agrochemical activity .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Compound Molecular Weight (g/mol) EACN Key Features References
6-(3,4-Dimethylphenoxy)hexan-2-one ~220 (estimated) N/A Aryl ether, ketone, lipophilic chain
6-(2,4-Dimethylphenoxy)hexan-2-one ~220 (estimated) N/A Discontinued isomer
Hexan-2-one 100.16 –3.5 Simple aliphatic ketone
Octan-2-one 128.21 –3.4 Longer chain, similar polarity
Triaziflam 344.43 N/A Triazine core, agrochemical application

Key Observations :

  • EACN values for hexan-2-one and octan-2-one suggest that chain length minimally impacts polarity, emphasizing the dominant role of the ketone group in partitioning behavior .

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